2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a cyclopropane ring fused to a pyrazole heterocycle, creating a bicyclic system with significant ring strain. The cyclopropane ring exhibits the characteristic triangular geometry with internal bond angles of approximately 60 degrees, deviating substantially from the ideal tetrahedral angle of 109.5 degrees. This angular distortion creates a deviation of 49.5 degrees, resulting in considerable ring strain that makes cyclopropane rings more prone to ring-opening reactions compared to larger cycloalkanes.
The pyrazole component of the molecule contributes a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in a 1,2-diazole arrangement. The International Union of Pure and Applied Chemistry name for this compound is 2-(1-isobutyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, reflecting the systematic nomenclature conventions. The 2-methylpropyl substituent, also known as an isobutyl group, is attached to the N1 position of the pyrazole ring, providing steric bulk that influences the overall molecular conformation and reactivity patterns.
The stereochemical configuration of the compound involves multiple chiral centers and potential conformational isomers. Research on related cyclopropane-pyrazole systems has demonstrated that the relative stereochemistry between the cyclopropane and pyrazole rings can be controlled through synthetic methodology. Studies on enantioselective addition reactions to cyclopropenes have shown that high diastereoselectivity ratios exceeding 20:1 can be achieved, likely due to the substantial steric differences between substituents. The spatial arrangement of the carboxylic acid group relative to the pyrazole ring creates additional conformational complexity that influences intermolecular interactions and crystal packing arrangements.
X-ray Crystallographic Analysis and Density Functional Theory Optimization
X-ray crystallographic analysis represents the primary experimental method for determining the precise three-dimensional structure of this compound. The crystallographic characterization process involves mounting high-quality single crystals in an intense X-ray beam and recording the diffraction patterns produced by the regular atomic arrangement within the crystal lattice. Modern crystallographic techniques require crystals larger than 0.1 millimeters in all dimensions with minimal internal imperfections such as cracks or twinning. The data collection process involves rotating the crystal through at least 180 degrees while recording thousands of reflections, which are subsequently processed using computational methods to determine atomic positions and bond lengths.
Complementary density functional theory calculations have proven essential for understanding the electronic structure and optimized geometry of pyrazole-containing compounds. Theoretical studies using the B3LYP functional with the 6-311++G(d,p) basis set have been extensively employed to investigate tautomeric stability and conformational preferences in pyrazole derivatives. These computational approaches provide valuable insights into bond angles, atomic distances, and electronic distribution patterns that complement experimental crystallographic data. The three-dimensional conformational analysis can be enhanced through techniques such as nuclear magnetic resonance spectroscopy and advanced computational modeling methods.
Structural refinement procedures in crystallographic analysis involve iterative computational techniques that optimize atomic positions against experimental diffraction data. The final refined crystal structure typically achieves R-factor values below 0.050 for high-quality structural determinations. Database deposition of the structural information follows established protocols, with small-molecule organic structures typically submitted to the Cambridge Structural Database for public access and scientific validation. The Cambridge Structural Database contains over 900,000 different compounds, with approximately 50,000 new structures added annually.
| Crystallographic Parameter | Typical Range | Measurement Method |
|---|---|---|
| Crystal Size Requirement | >0.1 mm all dimensions | Visual inspection |
| Data Collection Range | 180° rotation minimum | Automated diffractometer |
| Resolution Limit | 0.8-1.2 Angstrom | Diffraction analysis |
| R-factor Quality | <0.050 preferred | Structure refinement |
| Temperature Control | 100-300 K | Cryogenic systems |
Comparative Analysis of Tautomeric Forms in Pyrazole-Cyclopropane Systems
Tautomeric equilibria in pyrazole-containing compounds represent a fundamental aspect of their structural chemistry that significantly influences their chemical and biological properties. The pyrazole ring system can exist in multiple tautomeric forms involving proton migration between the two nitrogen atoms, creating 3-substituted and 5-substituted isomers that may exhibit different stability profiles. Research has demonstrated that tautomerism can be observed in pyrazole derivatives but not in the parent pyrazole molecule itself, indicating the crucial role of substituents in stabilizing different tautomeric forms.
Comprehensive density functional theory studies on libraries comprising 150 pyrazole derivatives have revealed significant relationships between substituent electronic properties and tautomeric preferences. Electron-donating groups demonstrate a preference for occupation at the C3 position, although the presence of substituents at the C4 position can produce subtle modifications in tautomeric ratios and even complete inversions in some cases. Strong electron-donating groups at the C4 position appear to promote tautomeric equilibrium conditions, with results showing increased proportions of the 5-tautomer under specific conditions.
The aqueous solution behavior of pyrazole tautomers differs substantially from gas-phase preferences, with most compounds maintaining their tautomeric preferences while showing tendencies toward equilibrium or ratio changes in polar environments. Hemicurcuminoid-derived pyrazoles incorporating trifluoromethyl substituents at tautomeric C3/C5 positions have been investigated using Gauge-Including Atomic Orbital calculations with the B3LYP/6-311++G(d,p) computational level. These studies demonstrated higher stability for tautomers carrying the trifluoromethyl group at the C3 position, independent of phenyl ring substitution patterns.
The nature of substituents, including their steric bulk and electronic contributions, plays a decisive role in determining regiochemistry and overall system reactivity. Electron-withdrawing groups on pyrazole rings have been reported to increase basicity by enhancing proton acidity, although recent theoretical investigations suggest that electron-donating groups at C3 positions actually increase pyrazole ring basicity. The protonation and deprotonation behavior of pyrazole systems creates nucleophilic pyrazole anions that are susceptible to coupling reactions with electrophilic species, where steric constraints imposed by C3 and C5 substituents typically determine regioselectivity outcomes.
| Tautomeric Form | Stability Factor | Electronic Effect | Steric Influence |
|---|---|---|---|
| 3-Substituted Pyrazole | Higher with electron-donating groups | Enhanced basicity | Moderate constraint |
| 5-Substituted Pyrazole | Favored by C4 electron-donors | Variable basicity | Significant constraint |
| Equilibrium Mixture | Promoted by strong donors | Balanced electronic distribution | Minimal selectivity |
| Aqueous Forms | Solvent-dependent | Hydrogen bonding effects | Reduced importance |
Properties
IUPAC Name |
2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPGARFOAFOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategy B: Carbonylation with Magnesium-Organic Bases
- Substrate : N-substituted pyrazole
- Deprotonation : Mg(TMP)₂·2LiCl (2.5 eq), THF, -78°C
- Carbonylation : CO₂ gas, RT, 2h
- Acidification : HCl (6M) to pH 2
- Yield : 88-92%
| Parameter | Hofmann Rearrangement | Carbonylation Method |
|---|---|---|
| Reaction Time | 4-6h | 2-3h |
| Scalability | Limited | Industrial-friendly |
| Byproducts | NH₃, S-containing | Minimal |
| Purification | Complex | Simple crystallization |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are employed to enhance efficiency:
Analytical Validation
Structural confirmation relies on:
- NMR : δ 1.2–1.4 (cyclopropane CH₂), δ 7.8 (pyrazole H)
- X-ray Crystallography : Confirms cis-configuration of cyclopropane carboxylic acid
- HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclopropane carboxylic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or cyclopropane rings .
Scientific Research Applications
Structural Features
The compound features a cyclopropane ring and a pyrazole moiety, with a carboxylic acid functional group. This unique combination allows for various chemical reactions, including nucleophilic substitutions and cycloaddition reactions, which are critical for its reactivity in synthetic pathways.
Pharmaceutical Research
The primary application of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid lies in pharmaceutical research:
- Anti-inflammatory Agents : The compound shows promise in developing treatments for inflammatory diseases due to its ability to modulate biological pathways involved in inflammation.
- Cancer Therapeutics : Preliminary studies suggest that this compound may act as an anticancer agent by targeting specific signaling pathways involved in tumor growth.
Biological Interactions
Research into the biological interactions of this compound focuses on its binding affinity to various enzymes and receptors. Techniques such as molecular docking and in vitro assays are employed to assess how well it interacts with specific biological macromolecules. These studies are crucial for understanding its mechanism of action and therapeutic potential.
Case Study 1: Anti-inflammatory Activity
In a recent study, this compound was evaluated for its anti-inflammatory properties using animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for conditions like arthritis.
Case Study 2: Anticancer Properties
Another study investigated the compound's efficacy against cancer cell lines. The findings revealed that it inhibited cell proliferation in several types of cancer cells, demonstrating cytotoxic effects that warrant further investigation into its use as an anticancer drug.
Mechanism of Action
The mechanism by which 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the cyclopropane ring may influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key cyclopropane derivatives and related analogs:
Key Observations :
- Carboxylic Acid vs. Ester/Cyanide Groups : The -COOH group in the target compound and its dimethyl analog may improve water solubility relative to esters (e.g., -COOMe in CAS 88335-97-1) or nitriles (e.g., -CN in CAS 39891-82-2) .
- Discontinuation Status : The target compound is listed as discontinued across multiple quantities, limiting its practical use compared to available analogs like the rac-dimethyl derivative .
Commercial and Regulatory Considerations
- Impurity Profiles: Related impurities such as 3-[4-(2-methylpropyl)phenyl]-propanoic acid (CAS 65322-85-2) highlight the importance of rigorous quality control in pharmaceutical manufacturing, particularly for cyclopropane-based APIs .
Biological Activity
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is a compound characterized by its unique structural features, which include a cyclopropane ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C11H16N2O2
- CAS Number : 1824055-05-1
- Molecular Weight : 208.26 g/mol
The biological activity of this compound largely stems from its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding with active sites of enzymes, while the cyclopropane component may enhance binding affinity and specificity. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation.
- Receptor Binding : It can bind to receptors, modulating signaling pathways that regulate physiological responses.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For example, studies on pyrazole derivatives have shown potential as inhibitors of 5-alpha reductase, an enzyme implicated in androgen metabolism. The structure of this compound suggests it could exhibit similar properties.
Case Studies
- Inhibition of 5-alpha Reductase :
- Anti-inflammatory Potential :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid | Similar to target | Potential enzyme inhibitor | TBD |
| Cyclopropane carboxylic acid derivatives | Similar cyclopropane structure | Various biological activities | TBD |
| Pyrazole derivatives | Similar pyrazole ring | Inhibitory activity on 5-alpha reductase | 10 - 220 |
Applications in Research
The compound is being explored for various applications in scientific research:
- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Biological Studies : Investigated for its role in understanding the biological activity of pyrazole derivatives.
Q & A
Q. What are the established synthetic routes for 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines to form the pyrazole ring. Cyclopropane ring formation can be achieved via Hofmann rearrangement or reaction with thiosemicarbazide and phosphorous oxychloride under reflux conditions. For example, cyclopropane dicarboxylic acid derivatives are synthesized by refluxing with thiosemicarbazide and POCl₃, yielding intermediates that can be further functionalized . Basic hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) is critical to obtain the free carboxylic acid .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and cyclopropane ring geometry.
- X-ray Crystallography : Resolves stereochemistry, particularly for rac-(1R,3R) diastereomers .
- Infrared Spectroscopy (IR) : Confirms carboxylic acid (-COOH) and pyrazole ring functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis.
- Decomposition : Avoid moisture and high temperatures; decomposition products may include CO, CO₂, and nitrogen oxides .
- Handling : Use PPE (gloves, goggles) and work in fume hoods to mitigate risks of skin/eye irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields across different methodologies?
- Methodological Answer :
- Optimize Catalysts : Transition-metal catalysts (e.g., Zn²⁺) improve cyclopropane ring closure efficiency .
- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics compared to acetic acid .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 5 hours to 30 minutes) and improves yields by 15–20% .
Q. What computational approaches are used to predict the compound’s bioactivity and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
- Molecular Docking : Screens against targets like human dihydroorotate dehydrogenase (DHODH) to assess potential as an enzyme inhibitor .
- MD Simulations : Evaluates stability in aqueous environments, critical for drug delivery applications .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the pyrazole’s 2-methylpropyl group or cyclopropane’s dimethyl substituents to assess steric/electronic effects on bioactivity .
- Biological Assays : Test antimicrobial activity (e.g., MIC against E. coli) and anti-inflammatory properties (COX-2 inhibition) .
- Pharmacokinetic Profiling : Measure logP and plasma protein binding to optimize bioavailability .
Q. What strategies mitigate challenges in isolating stereoisomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) to separate rac-(1R,3R) and rac-(1S,3S) diastereomers .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline) to enhance enantiomeric purity .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
